Cas no 2229372-13-6 (3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine)
![3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine structure](https://ja.kuujia.com/scimg/cas/2229372-13-6x500.png)
3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine 化学的及び物理的性質
名前と識別子
-
- 3-bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
- 2229372-13-6
- EN300-1906424
- 3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
-
- インチ: 1S/C10H13BrN2O/c1-14-10(6-13-7-10)4-8-2-3-12-5-9(8)11/h2-3,5,13H,4,6-7H2,1H3
- InChIKey: ZODAMXFJTBIDRH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC=CC=1CC1(CNC1)OC
計算された属性
- せいみつぶんしりょう: 256.02113g/mol
- どういたいしつりょう: 256.02113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 34.2Ų
3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1906424-0.05g |
3-bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2229372-13-6 | 0.05g |
$1261.0 | 2023-06-02 | ||
Enamine | EN300-1906424-5.0g |
3-bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2229372-13-6 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1906424-10.0g |
3-bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2229372-13-6 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1906424-0.1g |
3-bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2229372-13-6 | 0.1g |
$1320.0 | 2023-06-02 | ||
Enamine | EN300-1906424-1.0g |
3-bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2229372-13-6 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1906424-0.25g |
3-bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2229372-13-6 | 0.25g |
$1381.0 | 2023-06-02 | ||
Enamine | EN300-1906424-2.5g |
3-bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2229372-13-6 | 2.5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1906424-0.5g |
3-bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2229372-13-6 | 0.5g |
$1440.0 | 2023-06-02 |
3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridineに関する追加情報
Comprehensive Overview of 3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine (CAS No. 2229372-13-6)
The compound 3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine (CAS No. 2229372-13-6) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a pyridine ring substituted with a bromo group and a 3-methoxyazetidin-3-ylmethyl moiety, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets such as kinases and GPCRs.
In recent years, the demand for heterocyclic compounds like 3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine has surged due to their role in developing novel therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key pharmacophore in many FDA-approved drugs, making this compound a valuable building block. Its bromopyridine segment further enhances its reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, which are pivotal in modern medicinal chemistry.
One of the most frequently searched questions in the field is: "What are the synthetic routes for 3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine?" This reflects the growing interest in scalable and efficient synthesis methods. The compound can be prepared via multi-step organic transformations, starting from readily available precursors like 4-methylpyridine or azetidin-3-ol. Optimizing reaction conditions to achieve high yields and purity remains a hot topic among chemists, especially those working in process development.
Another trending discussion revolves around the structure-activity relationship (SAR) of derivatives derived from 3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine. Researchers are exploring modifications to the methoxyazetidine or pyridine rings to enhance binding affinity or selectivity for specific biological targets. Such studies are often highlighted in peer-reviewed journals, underscoring the compound's relevance in cutting-edge science.
From an industrial perspective, the scalability and cost-effectiveness of producing CAS No. 2229372-13-6 are critical considerations. Companies specializing in custom synthesis are increasingly offering this compound to meet the needs of drug discovery programs. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to ensure its quality, addressing another common query: "How is the purity of 3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine verified?"
Environmental and regulatory aspects also play a role in the compound's applications. While it is not classified as hazardous, proper handling and disposal protocols are emphasized to align with green chemistry principles. This aligns with the broader industry shift toward sustainable practices, a topic frequently searched in conjunction with specialty chemicals.
In summary, 3-Bromo-4-[(3-methoxyazetidin-3-yl)methyl]pyridine (CAS No. 2229372-13-6) is a pivotal compound in modern synthetic chemistry, bridging the gap between academic research and industrial applications. Its structural complexity and functional versatility make it a subject of ongoing exploration, particularly in the context of drug design and material science. As the scientific community continues to uncover its potential, this compound is poised to remain a focal point in innovative research.
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